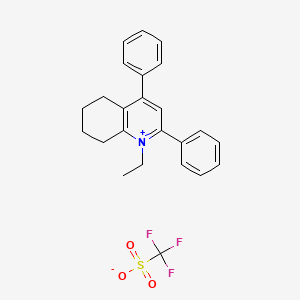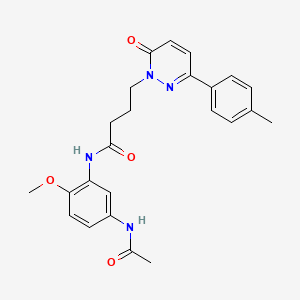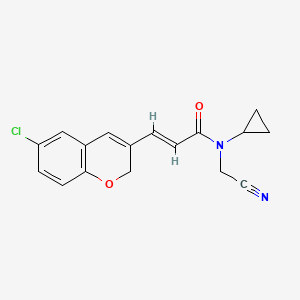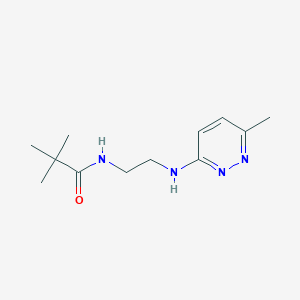
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate, also known as ETDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ETDQ is a cationic dye that is commonly used in biochemical and physiological studies as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is based on its ability to bind to specific biomolecules and emit fluorescence when excited by light. 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is able to bind to biomolecules through a variety of interactions, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. Once bound, 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate emits fluorescence that can be detected and analyzed using various techniques, such as fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate has been shown to have a number of biochemical and physiological effects. For example, 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is its unique fluorescent properties, which allow researchers to study specific biomolecules in real-time. 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to using 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate. For example, 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate can be toxic to cells at high concentrations, and it may interfere with the activity of certain biomolecules.
Orientations Futures
There are a number of future directions for research on 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate. One area of interest is the development of new methods for synthesizing 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate that are more efficient and cost-effective. Another area of interest is the development of new applications for 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate, such as in the study of protein-protein interactions and the detection of disease biomarkers. Additionally, there is a need for further research on the toxicity and safety of 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate, particularly in vivo.
Méthodes De Synthèse
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is synthesized through a multi-step process that involves the condensation of ethyl acetoacetate with aniline, followed by cyclization with paraformaldehyde and reduction with sodium borohydride. The final product is obtained through the addition of trifluoromethanesulfonic acid.
Applications De Recherche Scientifique
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is commonly used as a fluorescent probe in biochemical and physiological studies. Due to its unique fluorescent properties, 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is able to bind to specific biomolecules and provide researchers with valuable information about their structure and function. 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate has been used to study the binding of proteins, nucleic acids, and lipids, as well as the activity of enzymes and ion channels.
Propriétés
IUPAC Name |
1-ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N.CHF3O3S/c1-2-24-22-16-10-9-15-20(22)21(18-11-5-3-6-12-18)17-23(24)19-13-7-4-8-14-19;2-1(3,4)8(5,6)7/h3-8,11-14,17H,2,9-10,15-16H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHLXRFLPYTZRK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=C(C2=C1CCCC2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)


![N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3002317.png)
![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)
![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002319.png)
![2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B3002320.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide](/img/structure/B3002323.png)

![N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3002330.png)
![N-(3-chloro-4-methylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3002332.png)
![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)